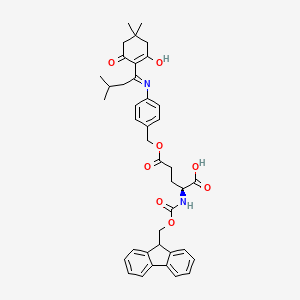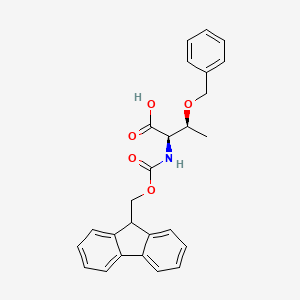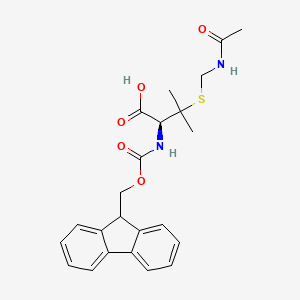
Fmoc-beta-(2-quinolyl)-d-ala-oh
Overview
Description
Fmoc-beta-(2-quinolyl)-d-ala-oh is a white crystalline solid with good solubility. Its molecular formula is C27H22N2O3, and its molecular weight is 422.48 g/mol . This compound is commonly used as a protecting group in peptide synthesis to protect the amino terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-(2-quinolyl)-d-ala-oh involves the reaction of this compound with (trimethylsilyl)diazomethane . The reaction conditions typically include a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available from various suppliers, indicating that it is produced on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-(2-quinolyl)-d-ala-oh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to more saturated forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives and modified peptide chains .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-beta-(2-quinolyl)-d-ala-oh is used as a reagent in organic synthesis and peptide synthesis .
Biology
In biological research, the compound is used to study protein interactions and enzyme mechanisms .
Medicine
In medicine, this compound is used in the development of peptide-based drugs and therapeutic agents .
Industry
Industrially, the compound is used in the synthesis of complex organic molecules and as a building block for various chemical processes .
Mechanism of Action
The mechanism by which Fmoc-beta-(2-quinolyl)-d-ala-oh exerts its effects involves the protection of the amino terminus in peptide synthesis. This protection allows for the selective modification of other functional groups in the peptide chain. The molecular targets include amino acids and peptide chains, and the pathways involved are those related to peptide bond formation and modification.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-beta-alanine
- Fmoc-6-aminohexanoic acid
- Fmoc-3-(2-quinolyl)-L-alanine
Uniqueness
Fmoc-beta-(2-quinolyl)-d-ala-oh is unique due to its specific quinoline ring structure, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145308 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214852-58-1 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate](/img/structure/B613467.png)












